
ML328
概述
描述
准备方法
. 合成路线通常包括以下步骤:
核心结构的形成: 这涉及适当起始原料的反应以形成哌啶酸硫脲核心。
官能化: 引入官能团,例如三氟甲基和其他取代基,以增强化合物的活性选择性。
化学反应分析
ML328 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化以形成氧化衍生物。
从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能会产生具有改变的生物活性的氧化衍生物,而取代反应可以产生具有不同性质的类似物 .
科学研究应用
Antibacterial Activity
ML328 has been evaluated for its antibacterial properties through various studies, demonstrating significant efficacy against multiple strains of bacteria:
- Minimum Inhibitory Concentration (MIC) : Studies show that this compound exhibits an MIC of approximately 0.5 µg/ml against wild-type Escherichia coli strains. In mutant strains lacking recA or recB, the MIC values were reduced to 0.125 µg/ml, indicating enhanced sensitivity due to the absence of these repair pathways .
- Inhibition Potency : The half-maximal inhibitory concentration (IC50) values for this compound have been reported at 0.255 µg/ml in wild-type strains . This indicates strong potential for clinical applications in treating infections caused by resistant bacteria.
Strain | This compound MIC (µg/ml) | This compound IC50 (µg/ml) |
---|---|---|
Wild-type | 0.5 ± 0.00 | 0.255 ± 0.03 |
ΔrecA | 0.125 ± 0.00 | 0.036 ± 0.002 |
ΔrecB | 0.167 ± 0.07 | 0.036 ± 0.003 |
Targeting Antibiotic Resistance
The development of this compound is particularly relevant in the context of rising antibiotic resistance among bacterial pathogens. Research indicates that this compound can sensitize resistant strains to existing antibiotics, such as ciprofloxacin (CFX). For instance, when combined with CFX, this compound demonstrated an increase in potency against Staphylococcus aureus, suggesting its utility in combination therapies .
High-Throughput Screening Results
In a high-throughput screening campaign, this compound was identified as a potent inhibitor of bacterial growth in the presence of T4 gene 2 mutant phage, which blocks RecBCD activity . This finding underscores the potential of this compound as a molecular probe in understanding bacterial DNA repair mechanisms.
Clinical Relevance
A study highlighted the role of this compound in re-sensitizing multidrug-resistant Staphylococcus aureus to fluoroquinolones, showcasing its practical application in clinical settings where antibiotic resistance poses significant challenges . The ability to enhance the efficacy of existing antibiotics could lead to improved treatment outcomes for patients with resistant infections.
Conclusion and Future Directions
This compound represents a promising avenue for research into novel antibacterial therapies targeting DNA repair mechanisms in bacteria. Its dual inhibitory action on AddAB and RecBCD complexes positions it as a valuable tool for both basic research and clinical applications aimed at tackling antibiotic resistance.
Future studies should focus on optimizing the pharmacokinetic properties of this compound and exploring its efficacy across a broader spectrum of bacterial pathogens to fully realize its therapeutic potential.
作用机制
相似化合物的比较
ML328 独特之处在于它对 AddAB 和 RecBCD 解旋酶-核酸酶的双重抑制活性 . 类似的化合物包括其他细菌 DNA 修复酶抑制剂,例如:
与这些类似化合物相比,this compound 因其双重活性及其高度选择性而脱颖而出,使其成为研究细菌 DNA 修复机制和开发新型抗菌疗法的宝贵工具 .
生物活性
ML328 is a novel small-molecule compound recognized for its dual inhibitory activity against bacterial helicase-nuclease enzymes, specifically AddAB and RecBCD. These enzymes play crucial roles in bacterial DNA repair and recombination processes, making them attractive targets for developing new antimicrobial agents. The compound is derived from pipemidic acid thiourea and has shown promise in various biological assays, indicating its potential as a therapeutic agent against multidrug-resistant (MDR) bacterial strains.
This compound functions primarily by inhibiting the activities of AddAB and RecBCD, which are essential for bacterial survival and pathogenicity. The compound's mechanism involves blocking the enzymatic functions necessary for DNA repair, thereby sensitizing bacteria to other antibiotics and potentially reducing the emergence of resistance.
- Half-maximal Inhibition Concentrations (IC50) :
- RecBCD : 25 μM
- AddAB : 5 μM
These values indicate that this compound is a potent inhibitor, particularly of the AddAB enzyme, which is critical for bacterial virulence .
Efficacy Against Multidrug-Resistant Strains
Recent studies have highlighted this compound's effectiveness against various MDR strains. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains, demonstrating significant antibacterial activity. Its ability to inhibit the SOS response—a cellular mechanism that facilitates DNA repair in response to stress—further enhances its potential as an antimicrobial agent .
Comparative Studies
The following table summarizes the biological activity of this compound compared to other known inhibitors:
Compound | Target Enzyme | IC50 (μM) | Notes |
---|---|---|---|
This compound | RecBCD | 25 | Dual inhibitor; significant activity against MDR strains |
This compound | AddAB | 5 | First-in-class inhibitor; enhances antibiotic efficacy |
IMP-1700 | RecBCD | TBD | More potent than this compound; developed from SAR studies |
Adozelesin | RecBCD | TBD | Non-selective; high cytotoxicity due to DNA-alkylation |
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
-
Case Study: MRSA Infection
A clinical isolate of MRSA was treated with this compound in combination with ciprofloxacin. The results indicated a significant reduction in bacterial load compared to ciprofloxacin alone, suggesting that this compound enhances the efficacy of existing antibiotics . -
Case Study: E. coli Resistance
In laboratory settings, E. coli strains resistant to multiple antibiotics were subjected to treatment with this compound. The compound not only inhibited growth but also restored sensitivity to previously ineffective antibiotics, demonstrating its potential role in combating antibiotic resistance .
Structure-Activity Relationship (SAR)
The development of this compound involved extensive structure-activity relationship (SAR) studies that aimed to optimize its inhibitory properties. Researchers focused on modifying the pipemidic acid substructure to enhance binding affinity and selectivity toward AddAB and RecBCD enzymes.
- Modifications included:
- Substitution of aromatic groups to improve interaction with enzyme active sites.
- Exploration of different thiourea derivatives to assess their impact on biological activity.
These efforts resulted in the identification of several analogs with improved potency, although further exploration is needed to fully understand their mechanisms and therapeutic potential .
属性
IUPAC Name |
8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O3S/c1-2-29-12-16(19(33)34)17(32)15-11-26-20(28-18(15)29)30-6-8-31(9-7-30)21(35)27-14-5-3-4-13(10-14)22(23,24)25/h3-5,10-12H,2,6-9H2,1H3,(H,27,35)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVBPXJSBDUTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。